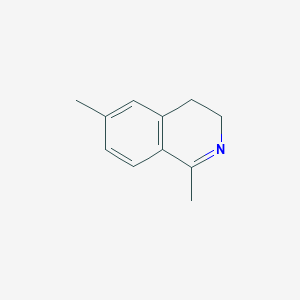
1,6-Dimethyl-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The compound features a dihydroisoquinoline core with two methyl groups attached at the 1 and 6 positions, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the dihydroisoquinoline core . The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide (CH3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalytic hydrogenation and continuous flow processes can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the compound can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Pd/C in hydrogen atmosphere, sodium borohydride (NaBH4) in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Applications De Recherche Scientifique
1,6-Dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-3,4-dihydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The compound’s structure allows it to fit into specific binding pockets, influencing its activity and selectivity .
Comparaison Avec Des Composés Similaires
1,6-Dimethyl-3,4-dihydroisoquinoline can be compared with other dihydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl groups and has different reactivity and biological properties.
3,4-Dihydroisoquinoline: Similar core structure but without the methyl substitutions, leading to different chemical behavior.
1-Methyl-3,4-dihydroisoquinoline: Contains only one methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91753-09-2 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1,6-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-3-4-11-9(2)12-6-5-10(11)7-8/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
NOSDHGBETGBBTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=NCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


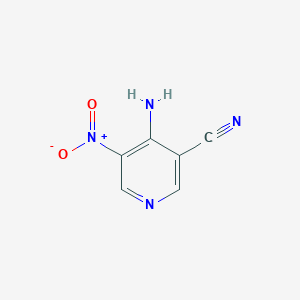


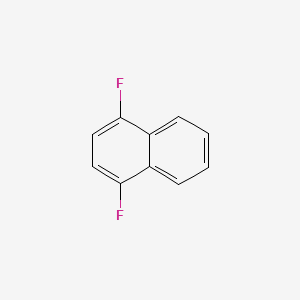
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
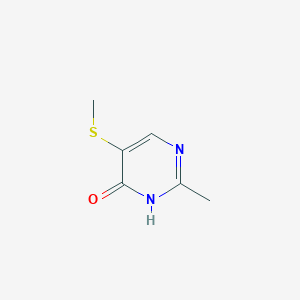
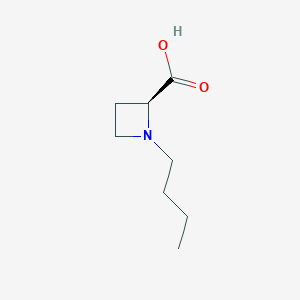
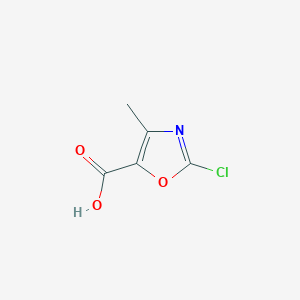
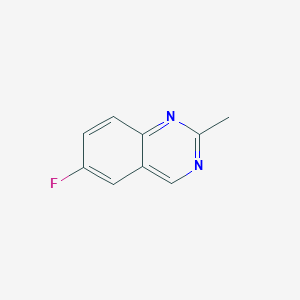
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)

